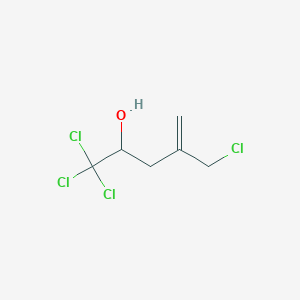
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol is an organic compound characterized by its unique structure, which includes multiple chlorine atoms and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol typically involves the chlorination of specific precursors under controlled conditions. One common method includes the reaction of 4-penten-2-ol with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The process may also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce less chlorinated alcohols.
Applications De Recherche Scientifique
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into target molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into its potential as a precursor for pharmaceuticals that require chlorinated intermediates.
Industry: It is used in the production of specialty chemicals and materials that require specific chlorinated structures.
Mécanisme D'action
The mechanism by which 1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The chlorine atoms and hydroxyl group can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. These interactions can affect molecular pathways and processes, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trichloro-2-methyl-2-propanol
- 1,1,1-Trichloro-3-chloropropane
- 1,1,1-Trichloro-2-propanol
Uniqueness
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group on a pentenyl backbone. This structure provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
90455-05-3 |
|---|---|
Formule moléculaire |
C6H8Cl4O |
Poids moléculaire |
237.9 g/mol |
Nom IUPAC |
1,1,1-trichloro-4-(chloromethyl)pent-4-en-2-ol |
InChI |
InChI=1S/C6H8Cl4O/c1-4(3-7)2-5(11)6(8,9)10/h5,11H,1-3H2 |
Clé InChI |
JRAWIZZGOONAMW-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(C(Cl)(Cl)Cl)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















